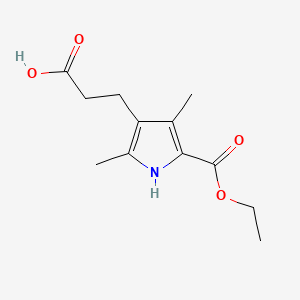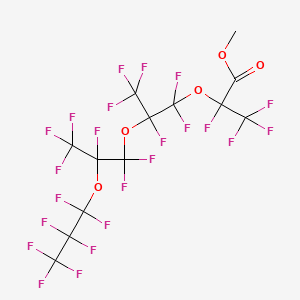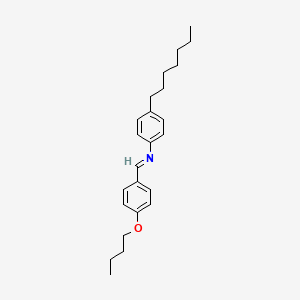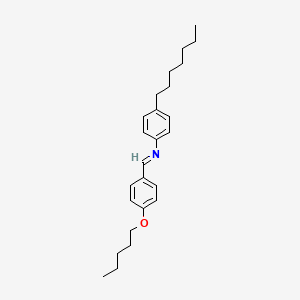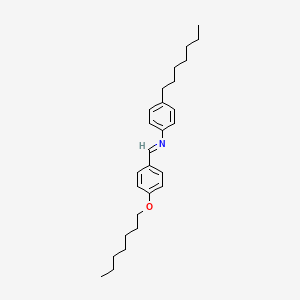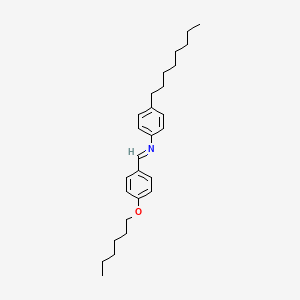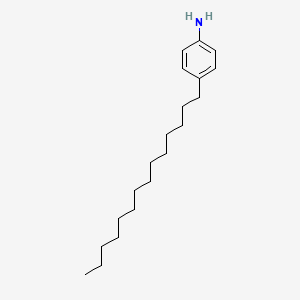
4-Tetradecylaniline
Vue d'ensemble
Description
The compound 4-Tetradecylaniline is not directly discussed in the provided papers. However, the papers do cover a range of topics related to aniline derivatives and their chemical properties, which can be tangentially related to the analysis of 4-Tetradecylaniline. For instance, the synthesis of polyphenylalanine from phenylalanyl-sRNA is inhibited by tetracycline, which is an aniline derivative . Additionally, the structure of an intermediate in the 4-tricyanovinylation of 2,6-dimethylaniline provides insights into the chemical behavior of substituted anilines .
Synthesis Analysis
The papers provided do not directly address the synthesis of 4-Tetradecylaniline, but they do discuss synthetic methods that could be relevant. For example, the synthesis of bifunctional tetraaza macrocycles involves cyclization techniques that could potentially be applied to the synthesis of complex aniline derivatives . Moreover, the synthesis of tetracyclic indolines through a multi-component reaction and the two-step sequence of cycloadditions to produce tetracyclic tetrahydrocinnoline products are indicative of the types of synthetic strategies that might be employed in the synthesis of structurally complex aniline derivatives.
Molecular Structure Analysis
The structure of an intermediate in the 4-tricyanovinylation of 2,6-dimethylaniline has been investigated, providing insights into the molecular structure of aniline derivatives . This information could be extrapolated to understand the structural aspects of 4-Tetradecylaniline, such as the influence of substituents on the aniline ring and the overall geometry of the molecule.
Chemical Reactions Analysis
The papers discuss various chemical reactions involving aniline derivatives. The inhibition of aminoacyl-sRNA binding to ribosomes by tetracycline , the enantioselective construction of tetracyclic indolines , and the synthesis of peptides containing a tetrazolyl moiety all involve chemical reactions of compounds related to aniline. These reactions could provide a basis for understanding the reactivity of 4-Tetradecylaniline in biological systems or in synthetic applications.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-Tetradecylaniline are not directly discussed, the papers do mention properties of related compounds. For example, the synthesis and peptide coupling of amino acids containing the all-cis tetrafluorocyclohexyl motif could offer insights into the hydrophobicity, steric effects, and electronic properties of bulky substituents on aniline rings, which are relevant to the analysis of 4-Tetradecylaniline's properties.
Applications De Recherche Scientifique
Application 1: Quantitative Determination of Trans Content of Fats and Oils
- Summary of Application : 4-Tetradecylaniline is used as a standard during the quantitative determination of trans content of fats and oils .
- Methods of Application : This is typically done using Fourier Transform Infrared (FTIR) spectroscopy . The specific procedures can vary, but generally involve preparing samples of the fats or oils, performing the FTIR spectroscopy, and then comparing the results to the standard provided by 4-Tetradecylaniline.
- Results or Outcomes : The specific results would depend on the fats or oils being tested. The use of 4-Tetradecylaniline as a standard would help ensure the accuracy of the results .
Application 2: Investigation of Triplet State Quenching
- Summary of Application : 4-Tetradecylaniline has been used to investigate the quenching of the triplet state of n-alkyl 3-nitrophenyl ethers in aqueous micellar sodium dodecyl sulfate (SDS) solutions .
- Methods of Application : This is done using laser flash photolysis . The specific procedures can vary, but generally involve preparing the SDS solutions, adding the n-alkyl 3-nitrophenyl ethers, and then performing the laser flash photolysis.
- Results or Outcomes : The specific results would depend on the specific ethers and SDS solutions being used. The use of 4-Tetradecylaniline would help investigate the mechanisms of triplet state quenching .
Application 3: Synthesis of Surfactants
- Summary of Application : 4-Tetradecylaniline has been used as a building block in the synthesis of surfactants.
- Methods of Application : The specific procedures can vary, but generally involve reacting 4-Tetradecylaniline with other compounds to form the surfactants.
- Results or Outcomes : The specific results would depend on the other compounds used in the synthesis. The surfactants synthesized using 4-Tetradecylaniline are used in various industries such as agriculture, personal care, and cleaning products.
Application 4: Amidation and Esterification of Oxidised Single-Walled Carbon Nanotubes (SWCNTs)
- Summary of Application : 4-Tetradecylaniline has been used in the amidation and esterification of oxidised single-walled carbon nanotubes (SWCNTs) .
- Methods of Application : The specific procedures can vary, but generally involve reacting 4-Tetradecylaniline with oxidised SWCNTs .
- Results or Outcomes : The specific results would depend on the specific conditions of the reaction. The use of 4-Tetradecylaniline in this application could help improve the properties of the SWCNTs .
Safety And Hazards
Propriétés
IUPAC Name |
4-tetradecylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(21)18-16-19/h15-18H,2-14,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYFQPQIOXXPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238518 | |
| Record name | p-Tetradecylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tetradecylaniline | |
CAS RN |
91323-12-5 | |
| Record name | p-Tetradecylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091323125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Tetradecylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Tetradecylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



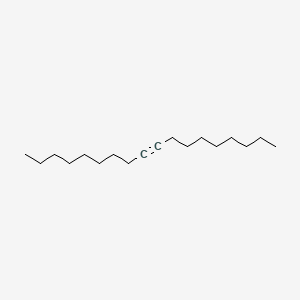
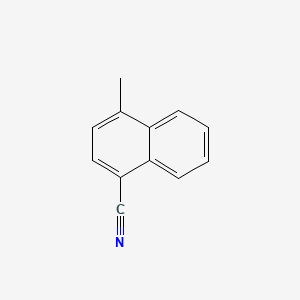

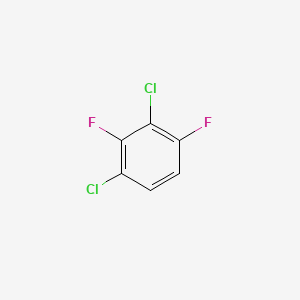
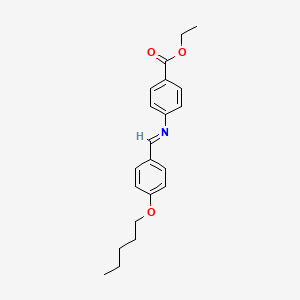
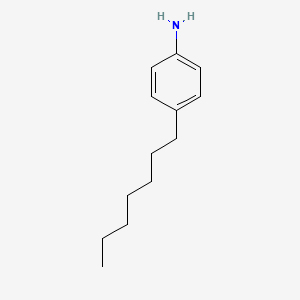
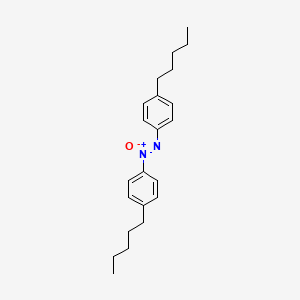
![Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1295434.png)
